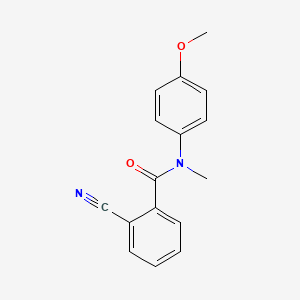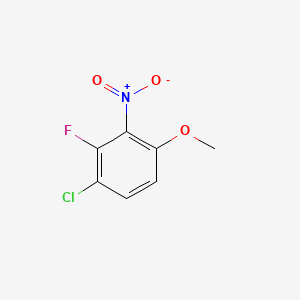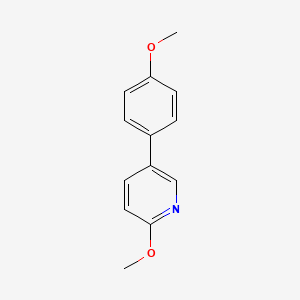
2-Methoxy-5-(4-methoxyphenyl)pyridine
Übersicht
Beschreibung
2-Methoxy-5-(4-methoxyphenyl)pyridine is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-5-(4-methoxyphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-(4-methoxyphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition :
- Pyridine derivatives, including compounds similar to 2-Methoxy-5-(4-methoxyphenyl)pyridine, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies utilized techniques like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance to evaluate the efficiency of these compounds as corrosion inhibitors (Chaitra et al., 2016). Another study focused on the adsorption and inhibitory effects of pyridine derivatives on steel corrosion in hydrochloric acid, supporting their findings with quantum chemical study (Ansari et al., 2015).
Photophysical Properties :
- Research on 2-methoxy pyridine compounds has been conducted to understand their photophysical properties, including fluorescence in various solvents and solid states. The study involved detailed photophysical and computational analysis to comprehend the fluorescence properties of these compounds (Hagimori et al., 2019).
Structural Analysis and Synthesis :
- Several studies have been conducted on the synthesis and structural analysis of pyridine derivatives. These include the synthesis of new O/N/O ligands with pyridine and pyrazole, and the molecular structure determination through X-Ray analysis (Silva et al., 1997). Another study focused on the synthesis and X-ray crystal structure analysis of a related pyridine compound, providing insights into its potential applications in various fields (Ganapathy et al., 2015).
Luminescence and Electronic Properties :
- The luminescence properties of pyridine derivatives have been explored in depth. A study reported the synthesis of cyclometallated platinum complexes with substituted thienylpyridines, detailing their luminescence properties (Kozhevnikov et al., 2009).
Liquid Crystals and Mesophase Behaviour :
- Research on 2-hydroxypyridine ester-based liquid crystals shows the impact of structural variations on mesophase behavior. The study involved synthesizing various derivatives and analyzing their stability ranges, type of mesophases, and density functional theory (DFT) calculations (Hagar et al., 2020).
Biological Activity and Antimicrobial Properties :
- A study on pyrazoline and cyanopyridine derivatives of 2-methoxy-5-(4-methoxyphenyl)pyridine evaluated their antimicrobial activities. This research highlights the potential therapeutic applications of these compounds (Dangar et al., 2014).
Eigenschaften
IUPAC Name |
2-methoxy-5-(4-methoxyphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-12-6-3-10(4-7-12)11-5-8-13(16-2)14-9-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFLWZAWIYFMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

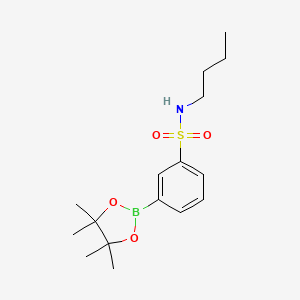

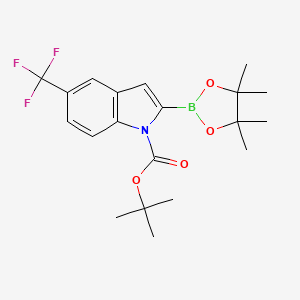
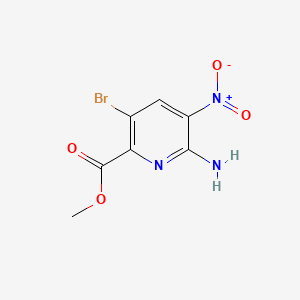
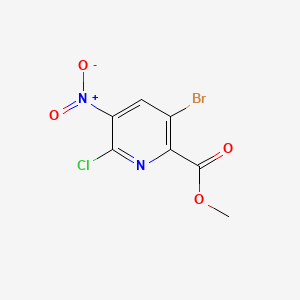
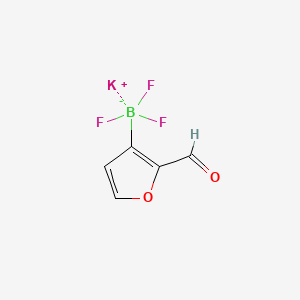
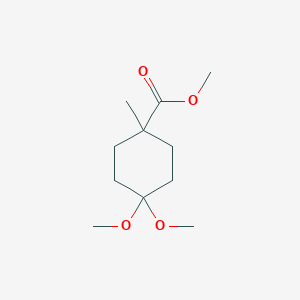

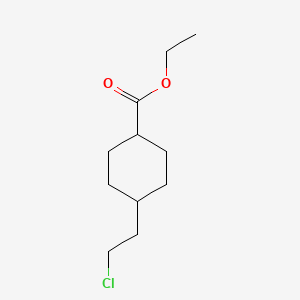

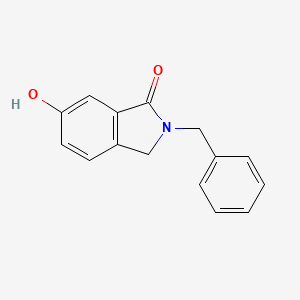
![7-[(4-Methoxyphenyl)methyl]-1,7-naphthyridin-8-one](/img/structure/B8255733.png)
